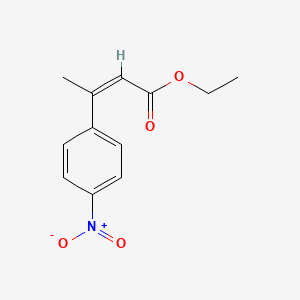
3-(4-Nitrophenyl)crotonic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)crotonic acid ethyl ester, also known as ethyl p-nitrocinnamate, is an organic compound with the molecular formula C11H11NO4. This compound is characterized by the presence of a nitrophenyl group attached to a crotonic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)crotonic acid ethyl ester typically involves the esterification of 3-(4-nitrophenyl)crotonic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(4-Nitrophenyl)crotonic acid+EthanolAcid Catalyst3-(4-Nitrophenyl)crotonic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrophenyl)crotonic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 3-(4-Nitrophenyl)crotonic acid and ethanol.
Reduction: 3-(4-Aminophenyl)crotonic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)crotonic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)crotonic acid ethyl ester involves its interaction with specific molecular targets. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cinnamate: Similar structure but lacks the nitro group.
Ethyl 4-nitrobenzoate: Contains a nitro group but has a different ester moiety.
Ethyl crotonate: Similar ester moiety but lacks the nitrophenyl group.
Uniqueness
3-(4-Nitrophenyl)crotonic acid ethyl ester is unique due to the presence of both the nitrophenyl and crotonic acid ester functionalities
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
ethyl (Z)-3-(4-nitrophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8- |
Clave InChI |
GXKAVJLXZLKIAJ-HJWRWDBZSA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C)\C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C=C(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















